molecular formula C24H19N3O4S B1222530 N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-2-thiazolyl]-4-methylbenzamide

N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-2-thiazolyl]-4-methylbenzamide

Cat. No. B1222530
M. Wt: 445.5 g/mol
InChI Key: DTPSWEPQHXSUHM-UHFFFAOYSA-N
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Description

N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-2-thiazolyl]-4-methylbenzamide is a C-nitro compound.

Scientific Research Applications

Antimicrobial Activity

N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-2-thiazolyl]-4-methylbenzamide and its derivatives exhibit potential as antimicrobial agents. A study by Desai, Rajpara, and Joshi (2013) demonstrated the synthesis of related thiazole derivatives, showing significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains (Desai, Rajpara, & Joshi, 2013).

Anticandidal and Anticancer Properties

Another research by Altıntop et al. (2014) synthesized and evaluated thiazolyl hydrazone derivatives for their anticandidal activity and anticancer potential. Certain compounds displayed significant inhibitory effects against Candida utilis and showed promising anticancer properties against MCF-7 cancer cells (Altıntop et al., 2014).

Antidiabetic Screening

In the context of antidiabetic research, Lalpara et al. (2021) synthesized N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, which were evaluated for antidiabetic activity using the α-amylase inhibition assay. This study illustrates the potential of similar compounds in diabetes management (Lalpara et al., 2021).

Corrosion Inhibition Studies

A study by Mishra et al. (2018) explored the corrosion inhibition properties of N-Phenyl-benzamide derivatives, including N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-2-thiazolyl]-4-methylbenzamide. This research indicated that these compounds are effective in preventing corrosion in certain metals, showing their potential application in material science and engineering (Mishra et al., 2018).

Enzyme Activity Modulation

Tomi, Al-qaisi, and Al-Qaisi (2010) synthesized bis-1,3,4-oxadiazole containing glycine moiety and examined its effects on the activities of various transferase enzymes such as GOT, GPT, and γ-GT. Their findings suggest that derivatives of N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-2-thiazolyl]-4-methylbenzamide could play a role in enzyme regulation, which is crucial in various biochemical processes (Tomi, Al-qaisi, & Al-Qaisi, 2010).

properties

Product Name

N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-2-thiazolyl]-4-methylbenzamide

Molecular Formula

C24H19N3O4S

Molecular Weight

445.5 g/mol

IUPAC Name

N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide

InChI

InChI=1S/C24H19N3O4S/c1-15-3-5-18(6-4-15)23(28)26-24-25-21(16-7-11-19(12-8-16)27(29)30)22(32-24)17-9-13-20(31-2)14-10-17/h3-14H,1-2H3,(H,25,26,28)

InChI Key

DTPSWEPQHXSUHM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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